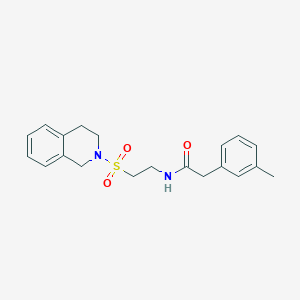

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide is a synthetic compound that belongs to the family of acetamides, which are derivatives of acetic acid. It features a complex structure that incorporates both sulfonyl and tolyl groups, contributing to its distinct chemical properties. This compound can play a significant role in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide typically involves multiple steps:

Preparation of 3,4-dihydroisoquinoline: : A precursor to this compound, 3,4-dihydroisoquinoline, can be synthesized through Pictet–Spengler cyclization of phenethylamine with an aldehyde.

Sulfonylation: : The intermediate 3,4-dihydroisoquinoline reacts with a sulfonyl chloride (such as methanesulfonyl chloride) under basic conditions to yield the sulfonylated derivative.

Formation of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)amine: : This derivative undergoes amination with ethylenediamine.

Acetylation: : The final product is obtained by reacting the amine with m-tolylacetic acid under acylation conditions.

Industrial Production Methods

On an industrial scale, this compound is typically synthesized in a controlled environment using large-scale reactors to ensure high yield and purity. The process involves stringent conditions such as precise temperature control, pH maintenance, and efficient mixing.

化学反应分析

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide undergoes various chemical reactions:

Oxidation: : Undergoes oxidation reactions typically using agents like potassium permanganate or chromic acid, leading to the formation of sulfoxides or sulfones.

Reduction: : Hydrogenation can reduce the compound, especially targeting the carbonyl group, converting it into a corresponding alcohol.

Substitution: : Electrophilic or nucleophilic substitution can occur, particularly at the aromatic ring, influenced by the electron-donating or withdrawing nature of substituents. Common reagents include halogens for substitution reactions and reducing agents like lithium aluminum hydride for reduction reactions.

科学研究应用

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide has numerous applications across several fields:

Chemistry: : Utilized as an intermediate in organic synthesis and for studying reaction mechanisms.

Biology: : Serves as a probe to understand enzyme mechanisms and receptor binding due to its structural similarity to natural substrates.

Medicine: : Investigated for potential pharmaceutical applications, particularly in designing drugs targeting specific receptors or enzymes.

Industry: : Used in the manufacturing of specialty chemicals, including certain types of polymers and advanced materials.

作用机制

This compound exerts its effects through various molecular interactions:

Binding Affinity: : Exhibits high binding affinity for certain biological targets, such as enzymes or receptors, due to its structural conformation.

Inhibition or Activation: : Depending on the target, it can act as an inhibitor or activator, modulating the activity of the target molecule.

Pathways Involved: : Impacts cellular pathways related to signaling, metabolism, or structural integrity.

相似化合物的比较

Similar Compounds

N-ethylacetamide: : A simpler acetamide, lacks the sulfonyl and tolyl groups.

Sulfonylated isoquinolines: : Compounds like 3,4-dihydroisoquinolin-2(1H)-sulfonamide, which share a common sulfonyl-isoquinoline structure.

Tolylacetamides: : Similar structures that incorporate the tolyl group but differ in the rest of the molecular framework.

Uniqueness

What sets N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide apart is its unique combination of functional groups, providing a distinct interaction profile with biological targets and offering versatile reactivity in chemical synthesis. This makes it a valuable tool for research and industrial applications.

生物活性

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a sulfonamide linkage and a dihydroisoquinoline scaffold, which are known to contribute to its biological properties. The synthesis typically involves multiple steps:

- Preparation of the Dihydroisoquinoline Core : This is achieved through the Pictet-Spengler reaction, where an arylamine is condensed with an aldehyde or ketone in the presence of an acid catalyst.

- Sulfonylation : The core is treated with a sulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.

- Final Coupling : The sulfonylated intermediate is then coupled with a suitable acetamide derivative to yield the final product.

Antidepressant and Anticonvulsant Effects

Research indicates that this compound exhibits potential antidepressant and anticonvulsant activities. It is believed to interact with neurotransmitter systems, particularly serotonin (5-HT) and norepinephrine (NE), which are crucial in mood regulation. By increasing the levels of these neurotransmitters in the central nervous system, the compound may alleviate symptoms of depression and anxiety disorders.

Antifungal Properties

The compound has also shown antifungal activity against various pathogenic fungi. Studies have demonstrated its efficacy in inhibiting fungal growth, suggesting potential applications in treating fungal infections.

The mechanism through which this compound exerts its effects involves:

- Inhibition of Specific Enzymes : The compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter availability.

- Receptor Interaction : It may interact with specific receptors related to mood and cognition, influencing neuronal signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Increased 5-HT and NE levels | |

| Anticonvulsant | Reduced seizure frequency | |

| Antifungal | Inhibition of pathogenic fungi |

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| 1. Dihydroisoquinoline | Pictet-Spengler reaction |

| 2. Sulfonylation | Reaction with sulfonyl chloride |

| 3. Final Coupling | Coupling with acetamide derivative |

Case Studies

A notable study explored the compound's effects on animal models of depression and epilepsy. In these models, this compound demonstrated significant reductions in depressive behaviors and seizure activity compared to control groups .

属性

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-16-5-4-6-17(13-16)14-20(23)21-10-12-26(24,25)22-11-9-18-7-2-3-8-19(18)15-22/h2-8,13H,9-12,14-15H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCOIHOKJNEDFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。